9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
This compound belongs to the pyrido[1,2-a][1,3,5]triazin-4-one class, characterized by a fused bicyclic scaffold. The substituents at positions 2 (propylsulfanyl) and 9 (methyl) modulate its physicochemical and biological properties.
Properties
IUPAC Name |
9-methyl-2-propylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHLRTPJHPYFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=O)N2C=CC=C(C2=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a sulfur-containing reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The propylsulfanyl (-SPr) group at position 2 is susceptible to nucleophilic displacement due to the electron-deficient triazine ring.
Oxidation of the Sulfanyl Group
The thioether (-SPr) moiety can undergo oxidation to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Conditions | Yield/Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SOPr) | Room temperature, 12–24 hrs | Moderate selectivity . |
| m-CPBA | Sulfone (-SO₂Pr) | 0°C to RT, dichloromethane | High conversion. |
Hydrolysis of the Triazinone Ring
The carbonyl group at position 4 may undergo hydrolysis under acidic or basic conditions, though the fused pyridine ring enhances stability.
Electrophilic Aromatic Substitution
The pyridine ring’s electron-rich positions (C6 and C7) may undergo halogenation or nitration.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | C7 | 7-Bromo derivative |
| Nitration | HNO₃/H₂SO₄ | C6 | 6-Nitro analog |
Reductive Modifications
The triazine ring’s nitrogen atoms and the carbonyl group are potential reduction targets.
| Reducing Agent | Target Site | Product |
|---|---|---|
| NaBH₄ | Carbonyl (C4=O) | 4-Hydroxy intermediate |
| H₂/Pd-C | Triazine ring | Partially saturated pyrido-triazinedione |
Cross-Coupling Reactions
The sulfur or nitrogen atoms may facilitate metal-catalyzed couplings.
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 2-Aryl derivatives |
| Buchwald-Hartwig | CuI/ligand | Amines | N-Alkylated products |
Complexation with Metals
The triazine and pyridine nitrogens can act as ligands for transition metals.
| Metal Salt | Coordination Site | Application |
|---|---|---|
| Cu(II) | N1 and N3 of triazine | Catalytic or sensing applications . |
| Fe(III) | Pyridine nitrogen | Potential magnetic or redox activity . |
Key Challenges and Research Gaps
-
Sulfur Reactivity : Competing pathways (oxidation vs. substitution) require precise control.
-
Steric Effects : The methyl group at C9 and propyl chain at C2 hinder access to reactive sites.
-
Stability : Hydrolytic degradation under strong acidic/basic conditions limits synthetic utility .
Experimental validation of these pathways is sparse, necessitating further studies to optimize conditions and characterize products.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrido-triazine compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 12.5 µg/mL |
| B | Escherichia coli | 25 µg/mL |
| C | Bacillus subtilis | 15 µg/mL |
Antiviral Activity
Studies have also explored the antiviral potential of triazine derivatives. For instance, a patent application highlighted the synthesis of triazine compounds that showed efficacy against HIV by inhibiting viral replication through interaction with reverse transcriptase enzymes . This suggests that this compound could be a candidate for further antiviral studies.
Agricultural Applications
Pesticidal Properties
The compound's structure indicates potential use as a pesticide. Research indicates that similar compounds have been evaluated for their ability to act as herbicides or insecticides. The mechanism often involves interference with the metabolic processes of pests or weeds.
| Application Type | Target Organism | Efficacy (%) |
|---|---|---|
| Herbicide | Common Ragweed | 80 |
| Insecticide | Aphids | 75 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrido-triazine derivatives. The results showed that compounds with similar structures to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized serial dilution methods to determine MIC values across multiple strains .
Case Study 2: Agricultural Impact
In agricultural trials, a derivative of the compound was tested for its effectiveness against common agricultural pests. The results indicated a substantial reduction in pest populations when applied at specific concentrations. This suggests potential for development into commercial pesticide formulations .
Mechanism of Action
The mechanism of action of 9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfur group may play a crucial role in its binding affinity and specificity. Pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Core Scaffold Variations
The pyrido-triazinone core is shared among analogs, but substituent diversity drives functional differences:
Key Observations :
- Sulfur vs. Nitrogen: The propylsulfanyl group in the target compound offers lower polarity compared to amino-substituted analogs (e.g., 4c6), which may reduce solubility but improve passive diffusion .
- Aryl vs.
Physicochemical Properties
Data from spectroscopic and analytical studies:
Insights :
- The dipropylamino group in 4c6 increases LogP compared to the target compound, suggesting reduced aqueous solubility but enhanced lipid bilayer penetration .
- Suzuki-coupled analogs (e.g., iodopyrido-triazinones) allow modular functionalization, enabling tailored pharmacokinetic profiles .
Biological Activity
9-Methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound characterized by a complex structure that includes both pyridine and triazine moieties. Its molecular formula is with a molecular weight of approximately 235.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure
The structural features of this compound contribute to its reactivity and biological potential. The presence of the propylsulfanyl group is particularly noteworthy as it may influence the compound's pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C11H13N3OS |
| Molecular Weight | 235.31 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrimidine-triazoles have shown promising results against various cancer cell lines such as MCF-7 and MDA-MB453. Although specific data on this compound is limited, its structural analogs have demonstrated IC50 values indicating effective cytotoxicity:
- MCF-7 Cell Line: IC50 = 15.3 µM (for related compounds)
- MDA-MB453 Cell Line: IC50 = 29.1 µM (for related compounds)
These findings suggest that further investigation into the anticancer potential of this compound could yield valuable insights.
Neuropharmacological Activity
The compound has also been evaluated for its neuropharmacological effects. Preliminary research indicates potential anti-Alzheimer's activity through mechanisms involving acetylcholinesterase (AChE) inhibition. This is crucial as AChE inhibitors are commonly used in treating Alzheimer's disease:
- AChE Inhibition: The compound's derivatives have shown varying degrees of AChE inhibition with IC50 values ranging from 20.15 µM to lower values for more potent analogs.
Case Studies and Research Findings
Multiple studies have synthesized and evaluated various derivatives of triazine compounds for their biological activities:
- Anticancer Studies: A study synthesized a series of pyrimidine-triazole compounds and assessed their anticancer activity against multiple cell lines using the MTT assay. Compounds with specific substituents showed enhanced activity compared to standard chemotherapeutics.
- Neuropharmacological Studies: Research on similar compounds indicates promising results in AChE inhibition and antioxidant activity, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. Basic Research Focus
- HPLC-DAD : Use a mobile phase of 0.1% formic acid in acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ~8.2 min .
- Calibration curves : Prepare standards in DMSO (0.1–100 µg/mL) with R² > 0.995.
- Inter-laboratory validation : Share protocols with collaborators to test intra-/inter-day precision (RSD < 5%) .
How can computational models predict its pharmacokinetic properties?
Advanced Research Focus
Leverage in silico tools:
- ADMET prediction : Use SwissADME to estimate logP (~2.8), solubility (<10 µM), and CYP450 interactions .
- MD simulations : Simulate blood-brain barrier penetration (e.g., Desmond software, 100 ns trajectories) to assess CNS activity potential .
- QSAR models : Train on pyrido-triazine analogs to optimize bioavailability and reduce hepatotoxicity risks .
How to resolve contradictions in reported bioactivity data across studies?
Q. Advanced Research Focus
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) that may alter IC50 values .
- Structural validation : Re-synthesize disputed compounds and verify purity (>98% via HPLC) to exclude batch variability .
- Cell-based vs. cell-free assays : Test in both systems to differentiate direct enzyme inhibition from off-target effects .
What strategies elucidate degradation pathways in environmental matrices?
Q. Advanced Research Focus
- LC-HRMS : Identify transformation products (e.g., sulfonyl derivatives) in soil/water samples .
- Microcosm studies : Incubate with microbial consortia (e.g., Pseudomonas spp.) to track biodegradation intermediates .
- Isotope labeling : Use ¹³C-labeled compound to trace mineralization to CO2 under aerobic/anaerobic conditions .
How to optimize its pharmacokinetic profile for therapeutic use?
Q. Advanced Research Focus
- Prodrug design : Introduce ester groups at the pyridine nitrogen to enhance solubility and hydrolyze in vivo .
- Nanocarriers : Encapsulate in PEGylated liposomes (size ~100 nm) to prolong half-life and target specific tissues .
- Metabolic stability : Pre-treat with liver microsomes (human/rat) to identify cytochrome P450 vulnerabilities .
What green chemistry approaches minimize waste in synthesis?
Q. Basic Research Focus
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity and easing recycling .
- Catalysis : Use immobilized lipases for regioselective modifications, achieving >90% yield with minimal catalyst loading .
- Waste metrics : Calculate E-factor (kg waste/kg product) to benchmark against industry standards (target <10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
